6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine
Brand Name: Vulcanchem
CAS No.: 2034330-32-8
VCID: VC7205805
InChI: InChI=1S/C15H15F3N8/c1-9-23-10(15(16,17)18)6-11(24-9)25-2-4-26(5-3-25)14-12-13(20-7-19-12)21-8-22-14/h6-8H,2-5H2,1H3,(H,19,20,21,22)
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C(F)(F)F
Molecular Formula: C15H15F3N8
Molecular Weight: 364.336

6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine

CAS No.: 2034330-32-8

Cat. No.: VC7205805

Molecular Formula: C15H15F3N8

Molecular Weight: 364.336

* For research use only. Not for human or veterinary use.

6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine - 2034330-32-8

Specification

CAS No. 2034330-32-8
Molecular Formula C15H15F3N8
Molecular Weight 364.336
IUPAC Name 6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine
Standard InChI InChI=1S/C15H15F3N8/c1-9-23-10(15(16,17)18)6-11(24-9)25-2-4-26(5-3-25)14-12-13(20-7-19-12)21-8-22-14/h6-8H,2-5H2,1H3,(H,19,20,21,22)
Standard InChI Key ZVAJHHKCJNSLAI-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C(F)(F)F

Introduction

Molecular Composition

  • Core Structure: The compound features a purine ring conjugated to a piperazine group, which is further linked to a pyrimidine moiety substituted with methyl and trifluoromethyl groups.

  • Molecular Formula: Not explicitly provided but can be deduced from its systematic name.

  • Key Functional Groups:

    • Purine Core: A bicyclic aromatic system critical for bioactivity.

    • Pyrimidine Substitution: Methyl and trifluoromethyl groups enhance lipophilicity and metabolic stability.

    • Piperazine Linker: Improves solubility and facilitates receptor binding.

Synthesis

The synthesis of compounds with such structural complexity typically involves multi-step reactions. While specific methods for this compound are not detailed in the literature, general synthetic strategies include:

  • Formation of the Purine Core:

    • Purines are generally synthesized via condensation reactions involving formamidine derivatives and imidazole intermediates.

  • Functionalization of Pyrimidine:

    • The introduction of trifluoromethyl groups is often achieved using reagents like trifluoromethyl iodide or Togni's reagent under nucleophilic substitution conditions.

  • Coupling via Piperazine:

    • Piperazine derivatives are introduced through nucleophilic substitution or reductive amination reactions to link the purine and pyrimidine fragments.

Potential Applications

  • Enzyme Inhibition:

    • Purine derivatives are known inhibitors of kinases, phosphodiesterases, and other enzymes critical in cellular signaling pathways.

    • The structural similarity to nucleotides suggests potential as an antimetabolite or inhibitor in nucleotide biosynthesis pathways.

  • Antiviral Activity:

    • Pyrimidine-containing compounds have shown antiviral properties against herpes simplex virus (HSV) and influenza A virus .

    • The trifluoromethyl group may enhance cell membrane permeability, improving antiviral efficacy.

  • Anticancer Potential:

    • Purines functionalized with hydrophobic groups often exhibit cytotoxicity against cancer cells by targeting DNA synthesis or repair enzymes .

Mechanism of Action

The compound likely interacts with biological targets via hydrogen bonding, π-stacking interactions with aromatic residues, or hydrophobic interactions facilitated by its trifluoromethyl group.

Comparative Analysis of Related Compounds

PropertyCompound A (Purine Derivative) Compound B (Pyrimidine Derivative) Target Compound
Enzyme TargetVEGFR-2RNA polymeraseUnknown
Antiviral ActivityModerateHighLikely
Structural ComplexityLowModerateHigh
LipophilicityModerateHighHigh

Spectroscopic Data

While specific data for this compound is unavailable, similar compounds are characterized using:

  • NMR Spectroscopy: Identifies functional groups and confirms molecular structure.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • X-ray Crystallography: Resolves three-dimensional structure for docking studies.

Therapeutic Potential

The combination of purine and pyrimidine scaffolds with a piperazine linker suggests broad-spectrum bioactivity. Its trifluoromethyl group likely enhances pharmacological properties such as metabolic stability, potency, and receptor selectivity.

Challenges

  • Synthetic complexity may limit large-scale production.

  • Potential off-target effects due to structural similarity to endogenous nucleotides.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator